molecular formula C22H32O2 B117741 ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate CAS No. 59699-82-0

ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

Cat. No.: B117741
CAS No.: 59699-82-0
M. Wt: 328.5 g/mol
InChI Key: ZELWYCSDHIFMOP-HAPIZUAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, also known as this compound, is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, commonly referred to by its CAS number 472-86-6, is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in medical research.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple double bonds and a trimethylcyclohexene moiety. Its molecular formula is C20H28O with a molecular weight of 284.44 g/mol. The structural formula can be represented as follows:

C20H28O\text{C}_{20}\text{H}_{28}\text{O}
PropertyValue
Molecular FormulaC20H28O
Molecular Weight284.44 g/mol
CAS Number472-86-6
Purity98%

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast and prostate cancer cells. The compound's mechanism involves the modulation of retinoic acid pathways and the induction of apoptosis in tumor cells.

Case Study: Inhibition of Breast Cancer Cell Proliferation

In vitro assays demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells. The observed IC50 value was approximately 40 nM, showcasing its potency compared to traditional retinoids like all-trans retinoic acid (ATRA) which had an IC50 over 6000 nM .

The biological activity of this compound is primarily attributed to its role as a retinoic acid metabolism blocking agent (RAMBA). It inhibits the enzymes responsible for metabolizing retinoic acid, thereby enhancing its availability and efficacy in cancer treatment. This action leads to:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic factors such as BAX and BAD while downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G1 and G2/M phase arrest in cancer cells, preventing them from proliferating .

Table 2: Summary of Biological Activities

ActivityEffectReference
Anticancer ActivityInhibition of MCF-7 cell proliferation
Apoptosis InductionUpregulation of BAX and BAD
Cell Cycle ArrestG1 and G2/M phase arrest

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. Studies suggest that it can be effectively administered orally with significant systemic exposure.

Safety Profile

Preclinical assessments have shown that the compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and safety in clinical settings.

Properties

IUPAC Name

ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWYCSDHIFMOP-HAPIZUAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.